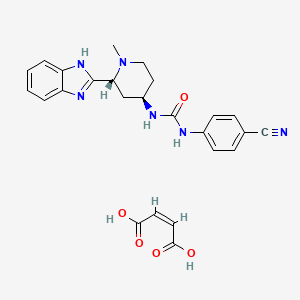

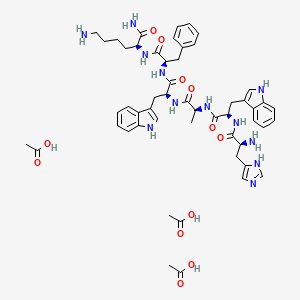

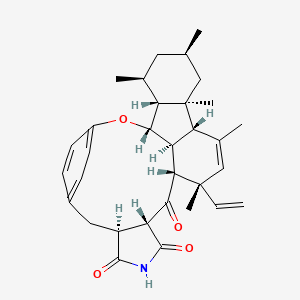

![molecular formula C25H28N6O2 B607707 N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide CAS No. 1243244-74-7](/img/structure/B607707.png)

N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide

Vue d'ensemble

Description

GNF-6231 is a potent, orally active and selective Porcupine inhibitor with IC50=0.8 nM (Wnt3a Co-culture RGA). GNF-6231 demonstrated excellent pathway inhibition and induced robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model. Blockade of aberrant Wnt signaling is an attractive therapeutic approach in multiple cancers. Wnt signaling is tightly controlled during cellular proliferation, differentiation, and embryonic morphogenesis. Aberrant activation of this pathway plays a critical role in a variety of cancers, such as cutaneous squamous cell carcinoma (SCC), breast cancer, and colorectal cancer.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound has been used in the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 4-pyridyl moiety. These derivatives have potential applications in various fields including medicinal chemistry (Dawood, Alsenoussi, & Ibrahim, 2011).

Radioligand Imaging

- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of the compound , has been reported as selective ligands for the translocator protein (18 kDa), which are used in radioligand imaging for positron emission tomography (Dollé et al., 2008).

Antiallergic Agents

- Research has been conducted on new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, similar in structure to the compound, as potential antiallergic agents. These compounds have shown promising results in antiallergic activity evaluations (Menciu et al., 1999).

Antimicrobial Activity

- The compound has been involved in the synthesis of new heterocycles incorporating antipyrine moiety, which were evaluated for their antimicrobial properties. This indicates its potential in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Modification for Anticancer Effects

- There has been a study on the modification of a similar compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, as a PI3K inhibitor for potential anticancer effects. Such studies illustrate the compound's relevance in cancer research (Wang et al., 2015).

Memory Enhancement Studies

- In animal models, derivatives of this compound have been investigated for their effects on memory enhancement, showcasing its potential application in neurology and cognitive science (Li Ming-zhu, 2008).

Propriétés

Numéro CAS |

1243244-74-7 |

|---|---|

Nom du produit |

N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide |

Formule moléculaire |

C25H28N6O2 |

Poids moléculaire |

444.539 |

Nom IUPAC |

N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide |

InChI |

InChI=1S/C25H28N6O2/c1-17-12-20(15-28-25(17)21-6-7-26-18(2)13-21)14-24(33)29-23-5-4-22(16-27-23)31-10-8-30(9-11-31)19(3)32/h4-7,12-13,15-16H,8-11,14H2,1-3H3,(H,27,29,33) |

Clé InChI |

NEQNTAAQXJOQOM-UHFFFAOYSA-N |

SMILES |

O=C(NC1=NC=C(N2CCN(C(C)=O)CC2)C=C1)CC3=CN=C(C4=CC(C)=NC=C4)C(C)=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GNF-6231; GNF 6231; GNF6231. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

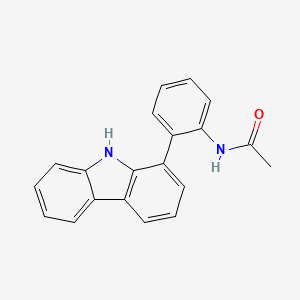

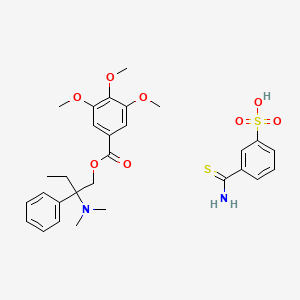

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

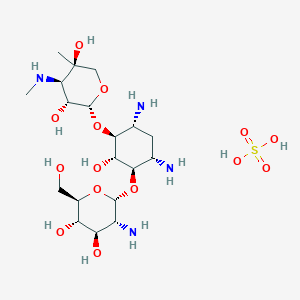

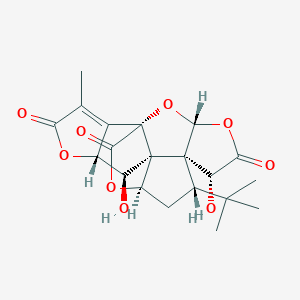

![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)

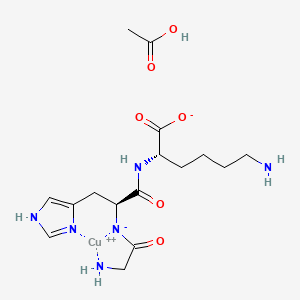

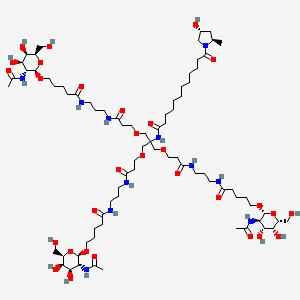

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)

![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)